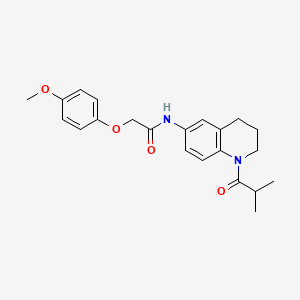

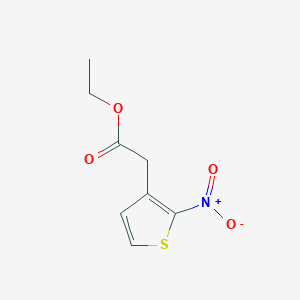

乙基-2-硝基噻吩-3-乙酸酯

描述

Ethyl 2-nitrothiophene-3-acetate is a derivative of thiophene, a five-membered ring compound with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of Ethyl 2-nitrothiophene-3-acetate involves the reduction of nitrothiophene acetate along with Fe/FeSO4 . The reaction completion was monitored by TLC and UV–Visible spectral analysis . The reduction yield was 79% and 88% respectively for two different methods . It was concluded that the reduction of ethyl-2-nitrothiophene-3-acetate to ethyl-2-aminothiophene-3-acetate in 0.50 h with 88% yield .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of Ethyl 2-nitrothiophene-3-acetate would be a derivative of this base structure.Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-nitrothiophene-3-acetate primarily include its reduction to ethyl-2-aminothiophene-3-acetate . This reduction process is facilitated by the use of a hybrid nanocatalyst .科学研究应用

偏好溶剂分析在另一项研究中,对3-硝基苯甲腈在涉及乙酸乙酯的二元溶剂混合物中的溶解度和偏好溶剂进行了广泛分析。郑等人(2018年)的研究对不同溶剂混合物和温度下的溶解行为进行了详细研究,揭示了溶剂参数和相互作用机制。这项研究为乙酸乙酯混合物中相关化合物的溶剂动力学提供了宝贵的见解,这些见解可能被推广到理解乙酸乙酯混合物中乙基-2-硝基噻吩-3-乙酸酯的溶剂行为(Zheng et al., 2018)。

聚噻吩及其衍生物

功能化聚噻吩将乙基-2-硝基噻吩-3-乙酸酯整合到聚合物中在各种研究中得到了探讨。Wagner等人(2011年)合成了一种硝基螺环喹啉取代的聚三噻吩,展示了该化合物由于光化学和电化学异构化而具有产生多种着色状态的潜力。这项研究突出了聚合物性质与外部刺激之间的复杂相互作用,为智能材料和传感器的潜在应用提供了可能(Wagner et al., 2011)。

安全和危害

未来方向

Thiophene-based analogs, including Ethyl 2-nitrothiophene-3-acetate, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore these properties and develop new synthesis methods.

属性

IUPAC Name |

ethyl 2-(2-nitrothiophen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-2-13-7(10)5-6-3-4-14-8(6)9(11)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAYDTNLTCAJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)

![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)

![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)

![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)